N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900896-60-8) is a synthetic carboxamide derivative within the pyridopyrrolopyrimidine class. Its structure features a tricyclic core with a 3-methoxypropyl substituent at the N-1 position and an ethyl group on the carboxamide moiety. This compound is synthesized via a multi-step procedure involving condensation of intermediates (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with glycinate esters, followed by hydrolysis and coupling with amines using 1,10-carbonyldiimidazole (CDI) .
Properties
IUPAC Name |
N-ethyl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-3-18-16(22)13-11-12-15(20(13)9-6-10-24-2)19-14-7-4-5-8-21(14)17(12)23/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFSNEZXKNXJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-ethyl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle. This interaction results in the inhibition of cell proliferation, particularly in cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption of the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation. Most notably, the compound has shown significant cytotoxic activities against various cancer cell lines. It has also been found to induce apoptosis within these cells.
Comparison with Similar Compounds
Key Observations:
Anti-tubercular Activity : Compound 1 () showed potent activity against MDR-Mtb, attributed to its imidazole-containing carboxamide group, which may enhance target (Ag85C) binding .
Antiviral Inactivity : Derivatives with aryl carboxamide substituents (e.g., 2-fluorophenyl) exhibited poor SARS-CoV-2 Mpro inhibition, suggesting steric or electronic incompatibility .
Antibiofilm Activity : Alkyl carboxamide derivatives (e.g., allyl) demonstrated efficacy against bacterial biofilms, likely due to improved membrane penetration .
Physicochemical Properties
- Molecular Weight : The target compound (C24H26N4O3, MW 418.5) is heavier than simpler analogs (e.g., Compound 22: C20H18N4O2, MW 346.38) due to its 3-methoxypropyl group .
- Solubility : The 3-methoxypropyl substituent may enhance aqueous solubility compared to hydrophobic benzyl or aryl groups .
- pKa : Predicted pKa values for similar compounds range from 14.76 ± 0.40, indicating weak basicity under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
